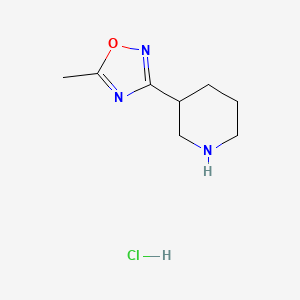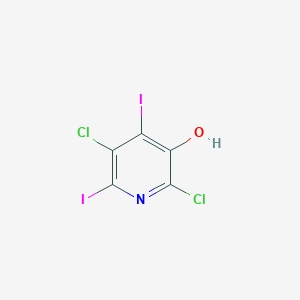![molecular formula C12H14N2O2 B1392991 Ethyl 2-[[cyano(phenyl)methyl]amino]acetate CAS No. 405292-37-7](/img/structure/B1392991.png)
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Vue d'ensemble
Description
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile . This compound is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[[cyano(phenyl)methyl]amino]acetate consists of a carboxylate ester and a nitrile group . The molecular weight of this compound is 142.16 g/mol .Physical And Chemical Properties Analysis
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate has a molecular weight of 142.16 g/mol . Other physical and chemical properties such as its boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique
1. Cyanoacetylation of Amines
- Application Summary: Cyanoacetamide-N-derivatives, which are similar to your compound, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
2. Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives
- Application Summary: The literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
- Methods of Application: Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
- Results or Outcomes: This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
3. Synthesis of Ethyl Glyoxylate
- Application Summary: Ethyl cyanoacetate, a compound similar to the one you mentioned, can be used in the synthesis of ethyl glyoxylate .
- Methods of Application: The specific methods of synthesis are not detailed, but it’s likely that it involves a series of organic reactions .
- Results or Outcomes: The outcome of this process is the production of ethyl glyoxylate, a useful compound in various chemical reactions .
4. Knoevenagel Condensation Reactions
- Application Summary: Ethyl cyanoacetate has been used to investigate the Knoevenagel condensation reactions in a microreactor using zeolite catalysts .
- Methods of Application: The Knoevenagel condensation is a type of condensation reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base .
- Results or Outcomes: The outcome of this process is the formation of a variety of useful compounds, depending on the specific reactants and conditions used .
5. Synthesis of Ethyl Glyoxylate
- Application Summary: Ethyl cyanoacetate, a compound similar to the one you mentioned, can be used in the synthesis of ethyl glyoxylate .
- Methods of Application: The specific methods of synthesis are not detailed, but it’s likely that it involves a series of organic reactions .
- Results or Outcomes: The outcome of this process is the production of ethyl glyoxylate, a useful compound in various chemical reactions .
6. Knoevenagel Condensation Reactions
- Application Summary: Ethyl cyanoacetate has been used to investigate the Knoevenagel condensation reactions in a microreactor using zeolite catalysts .
- Methods of Application: The Knoevenagel condensation is a type of condensation reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base .
- Results or Outcomes: The outcome of this process is the formation of a variety of useful compounds, depending on the specific reactants and conditions used .
Propriétés
IUPAC Name |
ethyl 2-[[cyano(phenyl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEMNGSNMIPHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)



![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)



![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)
![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)